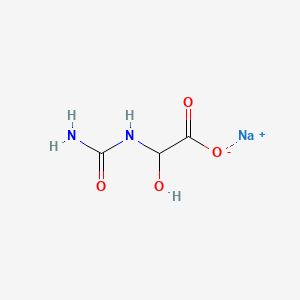

Sodium;2-(carbamoylamino)-2-hydroxyacetate

Description

Sodium 2-(carbamoylamino)-2-hydroxyacetate is a sodium salt derivative of a hydroxyacetate backbone functionalized with a carbamoylamino (-NH-C(O)-NH₂) group.

The compound’s unique functional groups contribute to its solubility in polar solvents and its ability to participate in hydrogen bonding, which may enhance its stability in aqueous formulations .

Properties

Molecular Formula |

C3H5N2NaO4 |

|---|---|

Molecular Weight |

156.07 g/mol |

IUPAC Name |

sodium;2-(carbamoylamino)-2-hydroxyacetate |

InChI |

InChI=1S/C3H6N2O4.Na/c4-3(9)5-1(6)2(7)8;/h1,6H,(H,7,8)(H3,4,5,9);/q;+1/p-1 |

InChI Key |

MKLWBBYRBFDCCD-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)[O-])(NC(=O)N)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-(carbamoylamino)-2-hydroxyacetate can be achieved through the reaction of 2-(carbamoylamino)-2-hydroxyacetic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water and then adding an equimolar amount of sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reactants and equipment to ensure efficiency and cost-effectiveness. The reaction conditions would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(carbamoylamino)-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced, although this is less common.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Sodium;2-(carbamoylamino)-2-hydroxyacetate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;2-(carbamoylamino)-2-hydroxyacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares sodium 2-(carbamoylamino)-2-hydroxyacetate with structurally related sodium salts and carbamoyl/amino acid derivatives:

Key Observations:

Functional Diversity: Unlike sodium chloroacetate (a simple halogenated carboxylate), sodium 2-(carbamoylamino)-2-hydroxyacetate incorporates both hydroxyl and carbamoyl groups, enabling dual reactivity in nucleophilic and hydrogen-bonding interactions .

Pharmaceutical Relevance: Carglumic acid shares the carbamoylamino group but has a longer carbon chain and additional carboxylic acid groups, making it more suitable for enzyme-targeted therapies .

Chelation Potential: Sodium 2-((2-amino-2-oxoethyl)amino)acetate demonstrates enhanced metal-binding capabilities due to its amino and carboxamide groups, a feature that may also apply to the target compound .

Physicochemical Properties

- Solubility: Sodium salts generally exhibit high water solubility due to ionic dissociation. Sodium 2-(carbamoylamino)-2-hydroxyacetate is expected to surpass carglumic acid in aqueous solubility due to its shorter carbon chain and fewer ionizable groups .

- Stability : The hydroxyl and carbamoyl groups may render the compound susceptible to hydrolysis under acidic conditions, contrasting with sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate, which is stabilized by aromatic hydroxyl groups .

Biological Activity

Sodium;2-(carbamoylamino)-2-hydroxyacetate, also known as sodium carbamoylacetate, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

- Molecular Formula : C4H8N2NaO3

- Molecular Weight : 158.11 g/mol

- IUPAC Name : Sodium 2-(carbamoylamino)-2-hydroxyacetate

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values reported in these studies indicate its potential as an antimicrobial agent.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Candida albicans | 1.0 |

These findings suggest that sodium carbamoylacetate could be utilized in developing new antimicrobial therapies, particularly in treating infections resistant to conventional antibiotics.

Antioxidant Activity

Research has indicated that this compound exhibits antioxidant properties. In vitro assays, such as the DPPH and ABTS tests, have been employed to evaluate its capacity to scavenge free radicals.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 50 |

| ABTS | 40 |

The lower the IC50 value, the higher the antioxidant activity, indicating that sodium carbamoylacetate may help mitigate oxidative stress-related diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. It disrupts cell wall synthesis and inhibits essential metabolic pathways, leading to cell death in bacteria and fungi. Additionally, its antioxidant properties may stem from its ability to donate electrons and neutralize free radicals.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of sodium carbamoylacetate against clinical isolates of bacteria. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for many traditional antibiotics, suggesting its potential as a new therapeutic agent. -

Antioxidant Potential Assessment :

Another research article focused on assessing the antioxidant potential of sodium carbamoylacetate using various in vitro models. The study concluded that the compound significantly reduced oxidative stress markers in cultured cells, supporting its use in formulations aimed at combating oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.